3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride
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Overview
Description
3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride is a complex organic compound with the molecular formula C10H11ClN2O5S2. This compound is known for its unique structure, which includes a nitro group, a thiolane ring, and a benzenesulfonyl chloride moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride typically involves multiple steps. One common method starts with the nitration of 4-aminobenzenesulfonyl chloride to introduce the nitro group. This is followed by the reaction with 1-oxothiolane to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
The major products formed from these reactions include sulfonamides, amino derivatives, and sulfoxides or sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzenesulfonyl chloride: Lacks the thiolane ring, making it less versatile in certain reactions.
4-Aminobenzenesulfonyl chloride: Does not have the nitro group, affecting its reactivity and applications.
3-[(1-Oxothiolan-1-ylidene)amino]benzoic acid: Similar structure but lacks the sulfonyl chloride group
Uniqueness
3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .
Properties
Molecular Formula |
C10H11ClN2O5S2 |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
3-nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H11ClN2O5S2/c11-20(17,18)8-3-4-9(10(7-8)13(14)15)12-19(16)5-1-2-6-19/h3-4,7H,1-2,5-6H2 |
InChI Key |
DEPFRRILSOVBBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-])(=O)C1 |
Origin of Product |
United States |
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